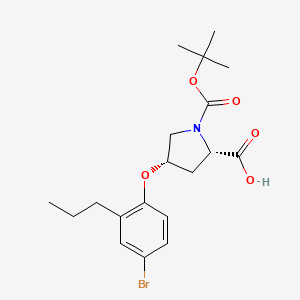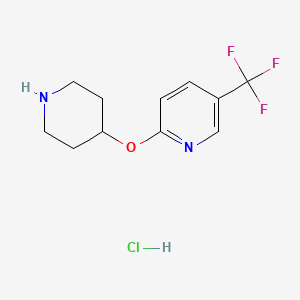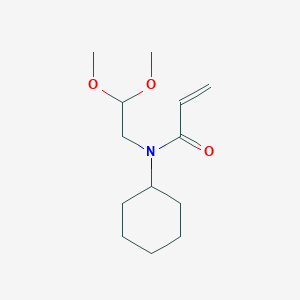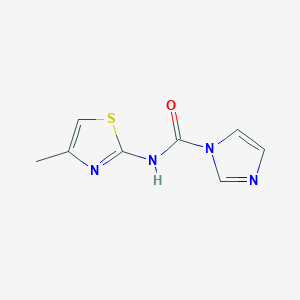
1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone
Overview
Description
“1-(3-(Hydroxymethyl)azetidin-1-yl)ethanone” is a chemical compound with the molecular formula C6H11NO2 . It has a molecular weight of 129.16 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a four-membered azetidine ring with a hydroxymethyl group at the 3-position and an ethanone group at the 1-position .Physical And Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 281.8±13.0 °C . The compound has a predicted density of 1.154±0.06 g/cm3 . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis and Characterization
- The compound was synthesized using a click chemistry approach, characterized by IR, NMR, MS studies, and analyzed for thermal stability using TGA and DSC techniques. Single crystal XRD analysis confirmed the structure, and Hirshfeld surfaces computational method analyzed the intercontacts in the crystal structure (Govindhan et al., 2017).
Antiviral Evaluation
- Enantiomerically pure synthesis of derivatives of this compound showed potential anti-HSV-1 and -2, and anti-HIV-1 activities (Nishiyama et al., 1995).
- Another study synthesized enantiospecific derivatives, representing a new class of nucleoside analogs with potential antiviral agents (Hosono et al., 1994).
Scaffold for Synthesis of Functionalized Azetidines
- Bicyclic azetidin-3-ones were used as stable intermediates for the synthesis of highly substituted azetidines, indicating potential as scaffolds for novel complex azetidines (Martínez & Fleet, 2014).
Antibacterial Activity
- Schiff base and azetidinone derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli (Vashi & Naik, 2004).
Mechanism of Action
properties
IUPAC Name |
1-[3-(hydroxymethyl)azetidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(9)7-2-6(3-7)4-8/h6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINXUALDMMDUBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397711.png)
![3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397714.png)

![3-[(4-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397717.png)


![3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397721.png)

![4-[(Pent-4-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B1397723.png)




